molecular formula C30H24O2S2 B15180438 1-((4-(1,1-Dimethylethyl)phenyl)thio)-5-(phenylthio)anthraquinone CAS No. 84674-65-7

1-((4-(1,1-Dimethylethyl)phenyl)thio)-5-(phenylthio)anthraquinone

Cat. No.: B15180438
CAS No.: 84674-65-7
M. Wt: 480.6 g/mol
InChI Key: ICQYRMKYGAVTCP-UHFFFAOYSA-N
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Description

EINECS 283-530-7, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is known for its explosive properties. This compound is primarily used in military applications, but it also has significant industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions for each step involve maintaining specific temperatures and using concentrated acids to ensure complete nitration.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The process is carefully controlled to prevent any unwanted side reactions and to ensure the safety of the workers. The final product is purified through recrystallization to obtain pure 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to form various amines.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.

    Substitution: Reagents such as sodium hydroxide can be used to facilitate substitution reactions.

Major Products

    Reduction: The reduction of 2,4,6-trinitrotoluene can produce compounds such as 2,4,6-triaminotoluene.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies.

    Biology: Research is conducted to understand its effects on biological systems and its potential use in bioremediation.

    Medicine: Studies are exploring its potential use in targeted drug delivery systems.

    Industry: It is used in the manufacturing of explosives and in mining operations.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, which releases nitrogen gas and other byproducts. This rapid release of gas and energy results in an explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitro compounds. It has a relatively high melting point and is less sensitive to shock and friction, making it safer to transport and use in various applications.

Properties

CAS No.

84674-65-7

Molecular Formula

C30H24O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfanyl-5-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C30H24O2S2/c1-30(2,3)19-15-17-21(18-16-19)34-25-14-8-12-23-27(25)29(32)22-11-7-13-24(26(22)28(23)31)33-20-9-5-4-6-10-20/h4-18H,1-3H3

InChI Key

ICQYRMKYGAVTCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

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